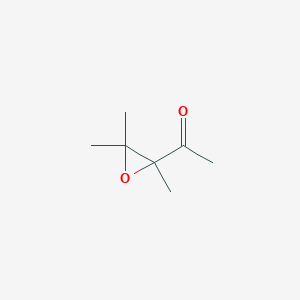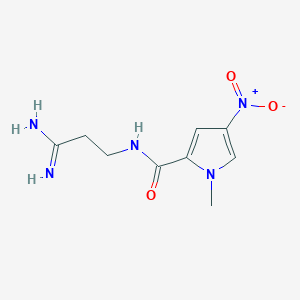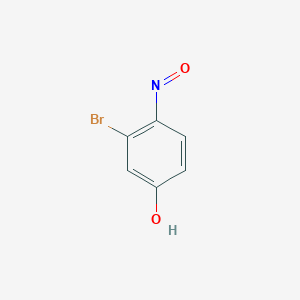
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been used in various scientific research applications. One of the notable applications is in the field of agriculture as a potential herbicide. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. Studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis in various cancer cell lines.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is not fully understood. However, studies have suggested that the compound inhibits the activity of enzymes involved in various cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been shown to induce oxidative stress in cancer cells, leading to apoptosis. The compound has also been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- in lab experiments is its potential applications in various fields, including agriculture and cancer research. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is its potential toxicity. Studies have shown that the compound may have toxic effects on non-target organisms, making it important to exercise caution when using the compound in lab experiments.
Future Directions
There are several future directions for research on 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-. One of the potential areas of research is in the development of novel herbicides. Studies have shown that 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- inhibits the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer research. Finally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Conclusion
In conclusion, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been shown to inhibit the growth of various weed species, making it a potential alternative to traditional herbicides. Additionally, 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- has been studied for its potential anti-cancer properties. However, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Additionally, studies are needed to evaluate the potential toxicity of the compound on non-target organisms, as well as its environmental impact.
Synthesis Methods
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy- involves the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with various reagents. One of the commonly used methods is the reaction of 6-chloro-4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with sodium hydride in dimethylformamide. The resulting product is purified through recrystallization to obtain pure 2H-1,4-Benzoxazin-3(4H)-one, 6-chloro-4-hydroxy-.
properties
CAS RN |
13212-63-0 |
|---|---|
Molecular Formula |
C8H6ClNO3 |
Molecular Weight |
199.59 g/mol |
IUPAC Name |
6-chloro-4-hydroxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C8H6ClNO3/c9-5-1-2-7-6(3-5)10(12)8(11)4-13-7/h1-3,12H,4H2 |
InChI Key |
YULGZUDKZCSWDA-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)Cl)O |
Other CAS RN |
13212-63-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)
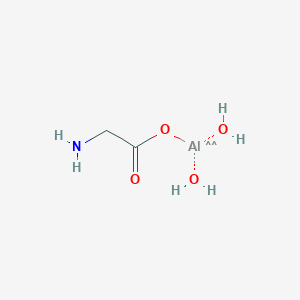

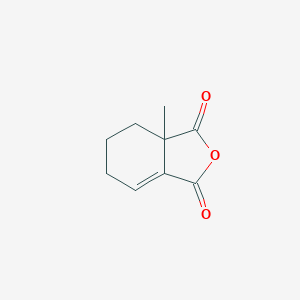

![[Nitro-[[nitro-[[nitro(nitrooxymethyl)amino]methyl]amino]methyl]amino]methyl nitrate](/img/structure/B82769.png)
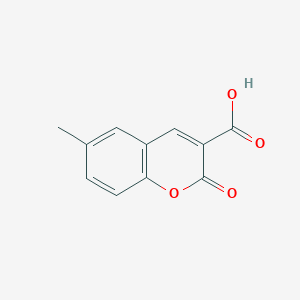
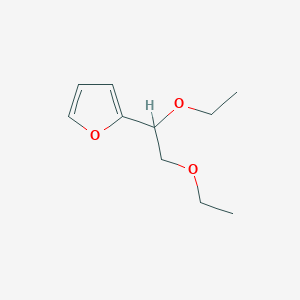
![2,2'-[(2,2',5,5'-tetrachloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-o-tolyl)-3-oxobutyramide]](/img/structure/B82773.png)
